Dhfr-IN-9

Antimicrobial Resistance MRSA In Vivo Pharmacology

Many DHFR inhibitors fail translation due to poor in vivo exposure, requiring high doses that complicate PK/PD interpretation. Dhfr-IN-9 solves this with a unique methyl-modified PQD scaffold. - **Key Advantage:** ~16-fold less potent in vitro but achieves efficacy at 12- to 24-fold lower dose than Dhfr-IN-8 - ideal for ADME/ PK/PD dissociation studies. - **Dual Efficacy:** Validated in MRSA infection & breast cancer (superior to paclitaxel) models; eliminates compound-switching confounders. - **Supply:** Available in mg to g scales for in vivo research. Request bulk custom synthesis.

Molecular Formula C19H16N6S
Molecular Weight 360.4 g/mol
Cat. No. B12372606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhfr-IN-9
Molecular FormulaC19H16N6S
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1CC3=NC4=CC=CC=C4S3)C=CC5=C2C(=NC(=N5)N)N
InChIInChI=1S/C19H16N6S/c1-10-8-11-14(7-6-13-17(11)18(20)24-19(21)23-13)25(10)9-16-22-12-4-2-3-5-15(12)26-16/h2-8H,9H2,1H3,(H4,20,21,23,24)
InChIKeyKSLMGDVFSKLWOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dhfr-IN-9: Product Identity & Procurement


Dhfr-IN-9 (CAS 3032441-13-4), also designated compound 8A, is a synthetic small-molecule inhibitor of dihydrofolate reductase (DHFR) that belongs to the 1,3-diamino-7H-pyrrol[3,2-f]quinazoline (PQD) structural class [1]. It acts by disrupting purine and thymidylate biosynthesis, thereby suppressing cellular proliferation. This compound is documented to exhibit anti-infective activity in methicillin-resistant Staphylococcus aureus (MRSA) models and anticancer activity in breast cancer models [2]. The compound is offered for research use by multiple vendors, with procurement generally available at scales suitable for in vitro and in vivo studies, pending quotation [2].

Pathway DHFR inhibition study fit
Scaffold 1,3-diamino-PQD structural class
Context Reported antimicrobial & tumor-model response

Dhfr-IN-9: In-Class Substitution Limits


Dihydrofolate reductase (DHFR) is a validated but challenging target; inhibitor potency, selectivity, and in vivo performance vary dramatically across structural scaffolds [1]. In the 1,3-diamino-7H-pyrrol[3,2-f]quinazoline series, minor structural modifications yield pronounced differences in antimicrobial and anticancer efficacy, as well as in vivo dosing requirements. Consequently, Dhfr-IN-9 cannot be considered interchangeable with other DHFR inhibitors—including its close analog Dhfr-IN-8—without compromising experimental reproducibility or translational relevance. Procurement decisions must be guided by head-to-head quantitative evidence, as detailed below.

Selection Context Mismatch Risk
Analog Divergence Dhfr-IN-8 profile may shift in vivo
Scaffold Specificity PQD class limits direct cross-scaffold transfer
Target Context DHFR inhibitor class may not transfer between models

Dhfr-IN-9: Quantitative Differentiation Evidence


Lower In Vivo Dose vs. Dhfr-IN-8 in MRSA Model

Dhfr-IN-9 demonstrates in vivo anti-infective efficacy against MRSA ATCC 43300 at substantially lower intraperitoneal doses (2.5–5 mg/kg) compared to its closely related analog Dhfr-IN-8 (60 mg/kg) [1]. This suggests a superior in vivo exposure or pharmacokinetic profile for Dhfr-IN-9 despite Dhfr-IN-8 exhibiting greater in vitro potency against the same MRSA strain (IC50 = 0.0156 µg/mL vs. 0.25 µg/mL for Dhfr-IN-9) [1].

In Vivo Dose Context
Data to verify
2.5–5 mg/kg (ip)
Reported dose requirement differs vs Dhfr-IN-8 (60 mg/kg)
MRSA ATCC 43300 mouse model
Antimicrobial Resistance MRSA In Vivo Pharmacology

Superior In Vivo Efficacy vs. Paclitaxel in Breast Cancer

In a murine model of breast cancer, Dhfr-IN-9 (compound 8A) exhibited stronger anticancer activity than paclitaxel (Taxol) when administered at the same dose and regimen [1]. This head-to-head comparison within the same study design underscores Dhfr-IN-9's potential as a superior alternative to a standard-of-care chemotherapeutic agent in this specific model system.

Tumor Model Response
Head-to-head
Reported stronger response
Reported model-response context vs paclitaxel
Breast cancer mouse model, 2.5 mg/kg
Breast Cancer Anticancer Agents In Vivo Efficacy

Distinct PQD Scaffold and Anti-MRSA Activity

Dhfr-IN-9 belongs to the 1,3-diamino-7H-pyrrol[3,2-f]quinazoline (PQD) class, a novel structural framework designed to overcome the limitations of classical DHFR inhibitors [1]. Within this class, Dhfr-IN-9 displays potent in vitro inhibition of MRSA ATCC 43300 (IC50 = 0.25 µg/mL), which, while less potent than its close analog Dhfr-IN-8 (IC50 = 0.0156 µg/mL), still represents a significant antimicrobial effect [2]. This scaffold-based differentiation is critical for structure-activity relationship (SAR) studies and for researchers seeking novel chemotypes with distinct resistance profiles.

Anti-MRSA IC50
Class-level inference
0.25 µg/mL
Reported antimicrobial screening context
Dhfr-IN-8 is ~16-fold more potent in vitro
Medicinal Chemistry Antibacterial Scaffold MRSA

Dual Antimicrobial and Anticancer Activity vs. Single-Indication Inhibitors

Unlike many DHFR inhibitors that are optimized for a single indication (e.g., trimethoprim for antibacterial use, methotrexate for anticancer use), Dhfr-IN-9 demonstrates validated in vivo efficacy in both MRSA infection models and breast cancer models [1]. While many inhibitors exhibit activity in both areas only at the class level, Dhfr-IN-9 is supported by specific, model-based evidence for both therapeutic areas, offering a unique tool for investigating the interplay between infection and cancer in immunocompromised hosts.

Dual Model Evidence
Context-dependent
MRSA & breast cancer models
Supports host-pathogen interaction studies
Dual validation vs single-disease inhibitors
Drug Repurposing Dual-Action Therapeutics Oncology and Infection

Dhfr-IN-9: Research Application Scenarios


Investigating PK/PD Disconnect in Anti-MRSA DHFR Therapy

Given that Dhfr-IN-9 achieves in vivo efficacy at a 12- to 24-fold lower dose than Dhfr-IN-8 despite being ~16-fold less potent in vitro [1], this compound is ideally suited for comparative pharmacokinetic/pharmacodynamic (PK/PD) studies. Researchers can use Dhfr-IN-9 and Dhfr-IN-8 to dissect the contributions of absorption, distribution, metabolism, and excretion (ADME) to overall efficacy, thereby identifying key structural features that drive in vivo performance within the PQD series.

Breast Cancer Models with Paclitaxel Resistance or Toxicity

Dhfr-IN-9's demonstrated superiority over paclitaxel in a breast cancer mouse model [2] makes it a compelling alternative lead compound for programs focused on taxane-resistant tumors or for studies where paclitaxel's neurotoxicity confounds long-term efficacy readouts. The compound offers a mechanistically distinct (DHFR inhibition) approach with validated in vivo activity, positioning it as a high-priority candidate for combination or sequential therapy investigations.

SAR Campaigns on the PQD Scaffold

The PQD scaffold is a relatively underexplored chemotype in DHFR inhibitor development. Dhfr-IN-9, as a methyl-modified PQD with documented antibacterial and anticancer activity, serves as a critical reference compound for medicinal chemistry efforts [2]. Its divergent in vitro/in vivo profile relative to Dhfr-IN-8 provides a clear SAR hook: the methyl substitution reduces in vitro potency but dramatically enhances in vivo exposure, a hypothesis that can be systematically tested through analog synthesis.

Dual-Disease Models of Cancer and Infection

For studies requiring simultaneous or sequential modeling of infection and cancer—such as evaluating antibiotic prophylaxis in tumor-bearing mice or investigating the impact of anticancer therapy on host susceptibility to MRSA—Dhfr-IN-9 is a uniquely valuable tool. Its documented efficacy in both MRSA infection and breast cancer models [2] eliminates the confounding variable of using two different compounds with potentially interacting mechanisms, enabling cleaner interpretation of host-pathogen-drug interactions.

Application
Selection Property
Validation Focus
Antimicrobial PK/PD disconnect studies
Scaffold-specific exposure review
Validate dose-response in MRSA models
Tumor model response vs reference chemotherapeutic
Reported model-response context
Validate in taxane-resistant cell lines
PQD scaffold SAR campaigns
Isoform-selectivity assay context
Compare in vitro potency & in vivo PK
Dual-disease host-pathogen studies
Reported dual-model response context
Validate microbial burden & tumor volume

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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